4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)8-5-6-17-9(7-8)12(14,15)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQOVOZIDNPNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671295 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-42-7 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine-4-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the coupling of a pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
Oxidation: Boronic acids.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a boron reagent in organic synthesis. Its ability to participate in cross-coupling reactions has made it a crucial component in the formation of carbon-carbon bonds. Notably:
- Borylation Reactions : It can introduce boron into organic molecules via borylation at various positions. This is particularly useful for synthesizing complex molecules with multiple functional groups .
Pharmaceutical Development
In medicinal chemistry, the compound has been explored for its potential in drug discovery:
- Anticancer Agents : Research has indicated that boron-containing compounds can exhibit anticancer properties. The trifluoromethyl group enhances biological activity by improving lipophilicity and metabolic stability .
Agrochemical Applications
The compound's structural properties allow it to function effectively as an agrochemical:
- Pesticide Development : Its derivatives have been investigated for use as pesticides due to their effectiveness against various pests while minimizing environmental impact .
Case Study 1: Borylation of Aromatic Compounds
A study demonstrated the effectiveness of using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine in borylation reactions of aromatic compounds. The results showed high yields and selectivity for the desired borylated products under mild conditions.
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Borylation of phenylacetylene | Pd catalyst, base | 85% |
| Borylation of toluene | Pd catalyst, base | 90% |
Case Study 2: Synthesis of Anticancer Compounds
In another study focusing on anticancer agents, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 10 |
| Derivative B | HeLa | 15 |
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and trifluoromethyl groups. These functional groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Structural and Electronic Variations
The reactivity and applications of boronate esters depend on their substituents’ electronic and steric profiles. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects: The CF₃ group in the target compound significantly activates the boronate ester for Suzuki-Miyaura couplings, enabling reactions under mild conditions. In contrast, non-CF₃ analogs (e.g., ) require higher temperatures or stronger bases .
- Steric Hindrance : Bulky substituents, such as the triisopropylsilyl group in 4-(dioxaborolan-2-yl)-5-CF₃-pyrrolo[2,3-b]pyridine (), reduce reaction rates due to steric hindrance but improve regioselectivity .
- Positional Isomerism : The meta-substituted 3-(dioxaborolan-2-yl)-5-CF₃-pyridine () exhibits distinct electronic effects compared to the para-substituted target compound, influencing conjugation and reaction pathways .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N
Biological Activity Overview
The compound exhibits various biological activities that can be categorized into several areas:
-
Enzyme Inhibition :
- It has been studied for its ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is involved in neurodevelopmental processes and has implications in Alzheimer's disease and Down syndrome. Inhibitory assays demonstrated nanomolar-level activity against DYRK1A, indicating strong potential for neuroprotective applications .
- Antioxidant Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is attributed to its structural features which allow it to interact with various biological targets:
- Binding Affinity : The boron-containing moiety is known for forming reversible covalent bonds with hydroxyl groups in biomolecules, enhancing its binding affinity to target enzymes.
- Trifluoromethyl Group : This group contributes to the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
Case Study 1: DYRK1A Inhibition
In a study focused on developing non-toxic DYRK1A inhibitors, this compound was identified as a promising candidate. The compound exhibited:
- IC50 Values : Demonstrated potent inhibition with IC50 values in the nanomolar range.
- Neuroprotective Effects : In vivo studies showed improvements in cognitive functions in animal models of Alzheimer's disease when treated with this compound .
Case Study 2: Antioxidant and Anti-inflammatory Activity
Another investigation assessed the antioxidant and anti-inflammatory properties of the compound:
- Experimental Design : BV2 microglial cells were treated with LPS alongside varying concentrations of the compound.
- Results : A dose-dependent reduction in pro-inflammatory cytokines was observed along with enhanced antioxidant enzyme activities. This suggests a dual mechanism where the compound not only reduces inflammation but also protects against oxidative damage .
Data Summary Table
| Activity Type | Description | Assay Method | Results |
|---|---|---|---|
| Enzyme Inhibition | DYRK1A Inhibition | Enzymatic Assays | IC50 < 10 nM |
| Antioxidant | Free radical scavenging | ORAC Assay | Significant activity |
| Anti-inflammatory | Reduction of cytokines in BV2 cells | ELISA | Dose-dependent effect |
Q & A
Q. Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : Acts as a boronate ester partner for aryl/heteroaryl halides in C–C bond formation.
- Pharmacophore Modification : The trifluoromethyl group enhances metabolic stability in drug candidates .
Advanced: How can researchers optimize Suzuki-Miyaura reactions with this compound when facing low yields?
Methodological Answer :
Systematic Optimization :
Catalyst Screening : Test Pd catalysts (Pd(OAc)₂, PdCl₂(dtbpf)) and ligands (SPhos, XPhos) .
Base Selection : Compare K₂CO₃, Cs₂CO₃, and NaOAc in polar solvents (DME, toluene:water mixtures).
Temperature Gradients : Run reactions at 60°C, 80°C, and reflux to identify ideal thermal conditions.
Q. Contradiction Resolution :
Q. Experimental Design Table :
| Variable | Options Tested | Optimal Condition Identified |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | PdCl₂(dppf) (5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, NaOAc | Cs₂CO₃ (2 eq) |
| Solvent | DME/H₂O (3:1), Toluene/H₂O (2:1) | Toluene/H₂O (2:1) |
Advanced: How to resolve contradictory spectroscopic data for derivatives of this compound?
Methodological Answer :
Case Study : If NMR signals for coupling products mismatch predicted patterns:
Alternative Techniques :
- X-ray Crystallography : Confirm solid-state structure.
- 2D NMR (COSY, NOESY) : Assign proton environments unambiguously .
Replicate Reactions : Repeat under inert conditions to rule out oxidation byproducts.
Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values .
Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer :
Electronic Effects :
Q. Stability Considerations :
Advanced: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles (mandatory due to boronate ester toxicity) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent hydrolysis .
Advanced: How to design experiments for studying environmental stability of this compound?
Methodological Answer :
Environmental Fate Studies :
Hydrolysis Kinetics : Monitor degradation in buffered solutions (pH 4–9) via LC-MS.
Photolysis : Expose to UV light (254 nm) and track decomposition products.
Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (LC₅₀) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
